Product packaging for (3'-Ethoxy-biphenyl-3-yl)-acetic acid(Cat. No.:CAS No. 558641-22-8)

(3'-Ethoxy-biphenyl-3-yl)-acetic acid

Cat. No.: B1334133
CAS No.: 558641-22-8
M. Wt: 256.3 g/mol
InChI Key: PQVWNDCXWUXZNC-UHFFFAOYSA-N
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Description

(3'-Ethoxy-biphenyl-3-yl)-acetic acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B1334133 (3'-Ethoxy-biphenyl-3-yl)-acetic acid CAS No. 558641-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3-ethoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVWNDCXWUXZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374467
Record name (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558641-22-8
Record name (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Context Within Biphenyl and Acetic Acid Derivative Chemistry

The chemical architecture of (3'-Ethoxy-biphenyl-3-yl)-acetic acid is rooted in the well-established fields of biphenyl (B1667301) chemistry and acetic acid derivatives. The biphenyl framework, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage with biological targets. ajgreenchem.comrsc.org The addition of an acetic acid moiety introduces a carboxylic acid group, which can significantly influence the molecule's polarity and its potential to interact with biological systems. ajgreenchem.com

Significance of 3 Ethoxy Biphenyl 3 Yl Acetic Acid As a Molecular Scaffold for Academic Inquiry

The structure of (3'-Ethoxy-biphenyl-3-yl)-acetic acid serves as a valuable molecular scaffold in the design and synthesis of novel compounds for academic and pharmaceutical research. The biphenyl (B1667301) core provides a rigid yet adaptable foundation, while the ethoxy and acetic acid functional groups offer sites for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) by altering these substituents to fine-tune the molecule's properties.

The ethoxy group, for instance, can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug discovery. The carboxylic acid of the acetic acid moiety provides a handle for forming amides, esters, and other derivatives, enabling the creation of a library of related compounds with diverse physicochemical and biological profiles. This versatility makes this compound an attractive starting point for developing new therapeutic agents. Biphenyl derivatives, in general, have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ajgreenchem.com

Overview of Current Research Trajectories and Challenges Pertaining to 3 Ethoxy Biphenyl 3 Yl Acetic Acid

Historical Evolution of Synthetic Approaches to this compound

Historically, the synthesis of biphenyl scaffolds, the central structural motif of this compound, relied on classical coupling reactions that often required harsh conditions and offered limited functional group tolerance. Early methods for creating the biaryl linkage included the Wurtz-Fittig reaction, which involves the sodium-mediated coupling of two aryl halides, and the Ullmann reaction, a copper-catalyzed coupling of aryl halides. rsc.org

These methods, while foundational, suffered from several drawbacks. The Wurtz-Fittig reaction, for instance, was often plagued by side reactions, leading to low yields of the desired biphenyl. The Ullmann reaction, though more reliable, typically required high temperatures and stoichiometric amounts of copper, which presented challenges in product purification and waste management. The synthesis of unsymmetrical biphenyls, such as this compound, was particularly challenging with these methods, often resulting in a mixture of homo-coupled and cross-coupled products that were difficult to separate.

The introduction of the acetic acid side chain in these early syntheses would typically be accomplished either by starting with a pre-functionalized benzene (B151609) ring or by post-coupling functionalization. For example, a Friedel-Crafts acylation of a biphenyl precursor could be followed by a Willgerodt-Kindler reaction to furnish the acetic acid moiety. However, the regioselectivity of such electrophilic substitution reactions on a substituted biphenyl could be difficult to control, leading to isomeric mixtures.

Modern Convergent Synthesis of the this compound Core

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biphenyls and other biaryl compounds. These methods offer high yields, excellent functional group tolerance, and predictable regioselectivity, making them ideal for the convergent synthesis of complex molecules like this compound.

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used modern method for constructing the biphenyl core. researchgate.net A convergent synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of two key building blocks: an aryl halide and an arylboronic acid or ester. A plausible synthetic route is outlined below:

Step 1: Preparation of the Coupling Partners. One aromatic ring would be functionalized with a bromine or iodine atom, and the other with a boronic acid or a boronate ester. For the synthesis of this compound, one could envision coupling (3-ethoxyphenyl)boronic acid with a protected form of (3-bromophenyl)acetic acid, such as its methyl or ethyl ester. The esterification of (3-bromophenyl)acetic acid serves to protect the carboxylic acid functionality, which could otherwise interfere with the coupling reaction. lookchem.com

Step 2: The Suzuki-Miyaura Coupling Reaction. The two coupling partners are then reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. ajgreenchem.com The reaction is typically carried out in a mixture of an organic solvent and water.

Step 3: Deprotection. Following the successful coupling to form the biphenyl scaffold, the protecting group on the acetic acid moiety is removed. In the case of a methyl or ethyl ester, this is readily achieved by hydrolysis under basic or acidic conditions to yield the final product, this compound.

Below is a representative table of conditions that could be employed for the Suzuki-Miyaura coupling step:

CatalystLigandBaseSolvent SystemTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water80-10085-95
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/Water90-11090-98
PdCl₂(dppf)-K₂CO₃Dimethoxyethane/Water8588-96

Other modern cross-coupling reactions, such as the Stille coupling (using organotin reagents), the Hiyama coupling (using organosilicon reagents), and the Negishi coupling (using organozinc reagents), also provide viable convergent routes to the this compound core, each with its own advantages and substrate scope. rsc.org

Divergent Synthetic Pathways from Key Intermediates for this compound Analogs

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies. For the synthesis of analogs of this compound, a key intermediate such as a protected (3'-bromo-[1,1'-biphenyl]-3-yl)acetic acid could be employed.

Starting from this common intermediate, a variety of functional groups can be introduced at the 3'-position through various cross-coupling reactions. For example:

Suzuki-Miyaura Coupling: Reaction with a range of aryl- and heteroarylboronic acids can introduce diverse aromatic and heteroaromatic substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with various amines can lead to a series of amino-substituted analogs.

Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl moieties, which can be further functionalized.

Cyanation: Introduction of a cyano group can serve as a handle for further transformations into amides, carboxylic acids, or tetrazoles.

This divergent approach allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its physicochemical and biological properties.

An interactive table illustrating potential divergent pathways from a key intermediate is presented below:

Key IntermediateReaction TypeReagentResulting Analog Scaffold
(3'-bromo-[1,1'-biphenyl]-3-yl)acetic acid esterSuzuki-MiyauraAr-B(OH)₂(3'-Aryl-biphenyl-3-yl)-acetic acid
(3'-bromo-[1,1'-biphenyl]-3-yl)acetic acid esterBuchwald-HartwigR₂NH(3'-(Dialkylamino)-biphenyl-3-yl)-acetic acid
(3'-bromo-[1,1'-biphenyl]-3-yl)acetic acid esterSonogashiraR-C≡CH(3'-(Alkynyl)-biphenyl-3-yl)-acetic acid
(3'-bromo-[1,1'-biphenyl]-3-yl)acetic acid esterStilleR-Sn(Bu)₃(3'-(Alkyl/Aryl)-biphenyl-3-yl)-acetic acid

Atom Economy and Reaction Efficiency in the Synthesis of this compound

The principles of green chemistry, particularly atom economy, are increasingly important considerations in modern synthetic design. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

The modern convergent synthesis of this compound using palladium-catalyzed cross-coupling reactions generally exhibits a higher atom economy compared to historical methods. For instance, in a Suzuki-Miyaura coupling, the main byproducts are salts derived from the base and the boronic acid leaving group, which are generally of low molecular weight.

Let's consider a hypothetical Suzuki-Miyaura synthesis of the biphenyl core of this compound from (3-ethoxyphenyl)boronic acid and methyl (3-bromophenyl)acetate. The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The following table provides a qualitative comparison of the atom economy for different synthetic approaches to the biphenyl core:

Synthetic ApproachKey ReactantsKey ByproductsRelative Atom Economy
Ullmann Reaction2 x Aryl Halide, CopperCopper HalidesLow
Suzuki-Miyaura CouplingAryl Halide, Arylboronic AcidBoronic Acid Waste, SaltsHigh
Stille CouplingAryl Halide, Organotin ReagentTin Halide WasteModerate
Negishi CouplingAryl Halide, Organozinc ReagentZinc Halide WasteHigh

Chemo- and Regioselective Considerations in Functionalizing the this compound Scaffold

Chemo- and regioselectivity are paramount in the synthesis and further functionalization of complex molecules like this compound.

Regioselectivity in the construction of the biphenyl core is largely dictated by the placement of the coupling handles (e.g., halogen and boronic acid) on the respective aromatic rings. The Suzuki-Miyaura reaction and other modern cross-coupling methods provide excellent control over the regiochemistry of the resulting biphenyl.

When functionalizing the pre-formed this compound scaffold, the directing effects of the existing substituents play a crucial role. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the acetic acid-substituted phenyl ring is generally deactivated. This inherent difference in reactivity can be exploited to achieve regioselective functionalization on the ethoxy-bearing ring.

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For instance, if one wishes to perform a reaction on the aromatic rings without affecting the carboxylic acid group, careful choice of reagents and reaction conditions is necessary. The use of protecting groups, as mentioned earlier, is a common strategy to achieve chemoselectivity.

Recent advances in C-H activation and functionalization offer new avenues for the late-stage modification of the this compound scaffold with high chemo- and regioselectivity, potentially obviating the need for pre-functionalized starting materials. nih.gov

Investigation of Molecular Target Binding Affinity and Specificity (In Vitro)

No publicly accessible in vitro studies have been identified that characterize the binding affinity or specificity of this compound to any molecular target.

There are no available research articles or datasets detailing the results of receptor binding assays performed with this compound. Consequently, its affinity and selectivity for any specific receptor remain undetermined.

Information regarding the effect of this compound on enzyme activity is not present in the current scientific literature. There are no published studies on its enzyme kinetics or its potential as an enzyme inhibitor, meaning parameters such as IC₅₀ or Kᵢ values are unknown.

Characterization of Molecular Mechanisms of Action (In Vitro and Cell-Free Systems)

The molecular mechanisms through which this compound may exert a biological effect have not been elucidated in any published in vitro or cell-free system studies.

There is no available data to suggest which, if any, downstream biochemical pathways are modulated by this compound.

Without an identified molecular target, no studies on ligand-induced conformational changes in macromolecules upon binding of this compound have been conducted or reported.

Cellular Permeability and Intracellular Distribution Studies (In Vitro Models)

No experimental data from in vitro models on the cellular permeability or intracellular distribution of this compound has been found in the public domain.

Based on the conducted research, there is no publicly available scientific literature detailing the in vitro membrane transport mechanisms or the subcellular localization in cultured cells specifically for the chemical compound "this compound".

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified sections. The search results yielded general information on cellular uptake mechanisms for other substances, such as nanoparticles and peptides, but no specific data for "this compound" could be retrieved.

To generate the requested content, specific experimental studies on "this compound" would be required. Without such data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethoxy Biphenyl 3 Yl Acetic Acid Derivatives

Elucidation of Pharmacophoric Requirements within the (3'-Ethoxy-biphenyl-3-yl)-acetic acid Scaffold

The pharmacophore for a class of compounds represents the essential three-dimensional arrangement of functional groups required for biological activity. For biphenyl (B1667301) acetic acid derivatives, which are known for activities such as anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a general pharmacophore has been proposed. This model typically includes:

Two Aromatic Rings: The biphenyl moiety forms the core scaffold, providing a rigid structure that can engage in hydrophobic and π-stacking interactions within the active site of target proteins. The relative orientation of these two rings (the dihedral angle) is a critical determinant of binding affinity.

An Acidic Center: The acetic acid group is a key feature for many nonsteroidal anti-inflammatory drugs (NSAIDs). scbt.com It often acts as a crucial binding point, forming hydrogen bonds or ionic interactions with key amino acid residues, such as arginine, in the active site of enzymes like COX. nih.gov

A Lipophilic Pocket: The biphenyl structure itself, along with substituents, interacts with hydrophobic regions of the target protein.

Impact of Substituent Variation on the Biphenyl Moiety of this compound on Biological Activity (In Vitro)

Generally, the following trends have been observed:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) can alter the pKa of the acetic acid moiety and the electron density of the aromatic rings, thereby affecting binding interactions. For instance, in some series of biphenyl derivatives, strong electron-withdrawing groups have been shown to be beneficial for antibacterial activity. mdpi.com

Steric Effects: The size and bulkiness of substituents can influence the conformation of the biphenyl rings and their ability to fit into the binding pocket of a receptor. Less bulky groups are often favored for enhanced activity in some series of anti-inflammatory biphenyl acetic acids. semanticscholar.org

Hydrophobic Effects: Lipophilicity, often quantified as logP, is a critical parameter for membrane permeability and interaction with hydrophobic pockets of target proteins. The ethoxy group in this compound would increase its lipophilicity compared to an unsubstituted analog.

The following interactive table summarizes hypothetical in vitro activity based on general SAR principles observed in related biphenyl acetic acid derivatives.

CompoundR1R2R3R4Biological Activity (Hypothetical IC50 in µM)
1HHHH10
2OCH2CH3HHH5
3HFHH2
4HHClH3
5HHHCH38
6OCH2CH3FHH1.5

Note: This data is illustrative and based on general trends observed in the literature for biphenyl acetic acid derivatives, not on experimental results for these specific compounds.

Role of the Acetic Acid Functionality in Modulating this compound Activity

The carboxylic acid group is a cornerstone of the biological activity of many aryl acetic acid derivatives, including those with a biphenyl scaffold. scbt.com Its importance stems from several key roles:

Primary Binding Anchor: As mentioned, the carboxylate anion can form strong ionic bonds with positively charged residues like arginine in the active site of target enzymes. This interaction is often critical for anchoring the molecule in the correct orientation for further binding.

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex.

Modification of the acetic acid moiety, for example, through esterification to create a prodrug, can alter the pharmacokinetic profile of the compound. Esters are generally more lipophilic and can be hydrolyzed in vivo to release the active carboxylic acid.

Stereochemical Influences on the Biological Profile of this compound Analogs

Stereochemistry can play a profound role in the biological activity of biphenyl derivatives. A key stereochemical feature of substituted biphenyls is atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. This restriction is typically caused by the presence of bulky substituents at the ortho positions (2, 2', 6, and 6').

If the energy barrier to rotation is high enough, the compound can exist as a pair of stable, non-superimposable enantiomers (atropisomers). These enantiomers can exhibit different biological activities, as they will interact differently with chiral biological macromolecules like proteins and enzymes.

Development of Predictive Models for this compound Analog Activity

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of new compounds based on their physicochemical properties. For biphenyl acetic acid derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov

These models for related 4',5-disubstituted 3-biphenyl acetic acids have highlighted the importance of several fields for anti-inflammatory activity: nih.gov

Steric Fields: The shape and size of the molecule are critical. Favorable steric interactions are predicted in certain regions of the molecule, while bulky groups are disfavored in others.

Electrostatic Fields: The distribution of charge on the molecule influences its interaction with polar residues in the binding site.

Hydrophobic Fields: The lipophilicity of different parts of the molecule is important for its interaction with nonpolar regions of the target protein.

A hypothetical QSAR model for this compound analogs might take the form of an equation like:

log(1/IC50) = a(Steric Parameter) - b(Electronic Parameter) + c*(Hydrophobic Parameter) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from a training set of molecules. Such a model could guide the design of new analogs with potentially improved activity by suggesting modifications to the substitution pattern on the biphenyl rings.

Advanced Computational and Theoretical Investigations of 3 Ethoxy Biphenyl 3 Yl Acetic Acid

Quantum Chemical Analysis of Electronic Structure and Reactivity of (3'-Ethoxy-biphenyl-3-yl)-acetic acid

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For this compound, such an analysis would involve optimizing the molecular geometry to find its most stable three-dimensional conformation.

Subsequent calculations would yield insights into the electronic structure, including the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Maps of the molecular electrostatic potential (MEP) would also be generated to identify regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions.

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Docking Simulations to Predict Ligand-Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a compound like this compound, which has a structure reminiscent of some anti-inflammatory agents, a likely target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net

These simulations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the enzyme. Such studies are pivotal in rational drug design for predicting the potential biological activity of a molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability of this compound

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net An MD simulation would provide detailed information on the conformational changes of both the ligand and the protein upon binding and can be used to assess the stability of the predicted binding pose from docking studies. dntb.gov.ua

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to evaluate the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, binding free energy calculations, using methods like MM-PBSA or MM-GBSA, can offer a more accurate estimation of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. benthamdirect.com To develop a QSAR model for a series of this compound analogs, one would first need experimental data on their biological activity (e.g., IC50 values for enzyme inhibition).

Various molecular descriptors, representing physicochemical properties like lipophilicity (logP), electronic properties, and steric effects, would be calculated for each analog. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity. acs.org A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds. mdpi.com

Table 2: Key Steps in QSAR Model Development

Step Description
1. Data Set Collection Gather a series of structurally related compounds with measured biological activity.
2. Descriptor Calculation Compute various molecular descriptors (e.g., topological, electronic, steric) for each compound.
3. Model Building Use statistical methods to develop a mathematical relationship between descriptors and activity.
4. Model Validation Assess the predictive power of the model using internal and external validation techniques.

De Novo Design and Virtual Screening Approaches for Novel this compound Analogs

De novo design and virtual screening are computational methods used to discover new lead compounds. Virtual screening involves searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based methods (searching for compounds similar to a known active molecule) or structure-based methods (docking compounds into the target's binding site). nih.gov

De novo design, on the other hand, involves computationally "growing" new molecules within the constraints of the target's active site. This approach can lead to the discovery of novel chemical scaffolds that may have improved activity or other desirable properties compared to existing compounds. Both approaches would be valuable for identifying novel analogs based on the this compound scaffold.

Research on Functional Derivatives and Chemical Probes Based on 3 Ethoxy Biphenyl 3 Yl Acetic Acid

Synthesis and Evaluation of Prodrug Strategies for (3'-Ethoxy-biphenyl-3-yl)-acetic acid (for research tools)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a parent drug. For this compound, the carboxylic acid group is a prime target for modification to create prodrugs.

One potential approach involves the synthesis of ester prodrugs. For instance, simple alkyl esters or more complex esters like medoxomil esters could be synthesized. nih.gov These esters would likely be hydrolyzed by ubiquitous esterases in the body to release the active this compound. Another strategy could be the formation of glyceride prodrugs, similar to those developed for the parent compound, biphenyl (B1667301) acetic acid. This involves condensing the acid with a glyceride, which may reduce gastrointestinal irritation and potentially improve absorption.

Table 1: Hypothetical Prodrug Strategies for this compound

Prodrug MoietyRationaleProposed Evaluation Method
Ethyl EsterSimple to synthesize, likely substrate for esterases.In vitro plasma hydrolysis assay, in vivo pharmacokinetic study in rats.
Medoxomil EsterKnown to be rapidly hydrolyzed in various species. nih.govComparative in vitro plasma stability (rat, dog, human), oral bioavailability study in dogs.
Glyceride ConjugatePotential for reduced GI toxicity and improved absorption, based on biphenyl acetic acid studies. In vitro hydrolysis in simulated GI fluids, in vivo ulcerogenicity and pharmacokinetic assessment.

Development of Fluorescent and Affinity Probes Utilizing the this compound Scaffold

Fluorescent and affinity probes are invaluable tools for studying the interactions of a molecule with its biological targets.

Fluorescent Probes: A fluorescent probe based on the this compound scaffold could be designed by attaching a fluorophore to the molecule. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths. nih.govrsc.org For example, a BODIPY or rhodamine dye could be conjugated to the biphenyl scaffold. The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization to ensure that the fluorescence is modulated upon binding to the target, providing a clear signal. nih.gov

Affinity Probes: Affinity probes are designed to specifically bind to and help identify the molecular targets of a compound. A common approach is to incorporate a biotin (B1667282) tag into the structure of this compound. nih.gov This could be achieved by linking biotin to the scaffold via a flexible spacer. The biotinylated probe could then be used in pull-down assays with cell lysates to isolate its binding partners, which can subsequently be identified by techniques like mass spectrometry.

The development of these probes would require careful chemical synthesis to ensure that the attached tag does not significantly interfere with the binding of the parent molecule to its target.

Table 2: Potential Probes Based on the this compound Scaffold

Probe TypeDesign StrategyPotential Application
Fluorescent ProbeConjugation with a BODIPY fluorophore.Visualization of subcellular localization and target engagement in living cells via fluorescence microscopy. biorxiv.org
Affinity ProbeAttachment of a biotin moiety via a polyethylene (B3416737) glycol (PEG) linker.Identification of protein targets from cell lysates through affinity purification and subsequent proteomic analysis. nih.gov
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., benzophenone).Covalent cross-linking to the target protein upon UV irradiation for more robust target identification.

Incorporation of this compound into Hybrid Molecules for Multi-Target Approaches

Hybrid molecules are single chemical entities designed to interact with multiple biological targets, a strategy that can be particularly effective for complex diseases. nih.govnih.gov this compound could serve as a scaffold to be combined with other pharmacophores to create hybrid molecules.

The design of such hybrids involves linking the this compound moiety to another bioactive molecule. nih.gov The choice of the second pharmacophore would depend on the desired dual activity. For instance, if the primary target of this compound is known, a second pharmacophore could be chosen to inhibit a complementary pathway. The linker used to connect the two moieties is also a critical design element, as its length and flexibility can significantly impact the activity of the hybrid molecule.

Bioisosteric Modifications and Scaffold Hopping Strategies Applied to this compound

Bioisosteric Modifications: Bioisosterism is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. ufrj.brresearchgate.net For this compound, the carboxylic acid group could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid. The ethoxy group could be replaced with other small alkoxy groups or a thioether. The biphenyl core itself could also be modified, for example, by replacing one of the phenyl rings with a heteroaromatic ring like pyridine (B92270) or thiophene. nih.gov

Scaffold Hopping: This is a more drastic approach where a significant part of the molecular scaffold is replaced with a structurally different one, while aiming to maintain the same biological activity. researchgate.netnih.gov Starting from the this compound structure, one could replace the biphenyl-acetic acid core with, for example, a thienopyrimidinone or a quinazolinone scaffold, while retaining key substituents that are important for target interaction. unica.it This strategy can lead to the discovery of novel chemical series with improved properties. dundee.ac.uk

Table 3: Illustrative Bioisosteric Replacements and Scaffold Hopping Ideas for this compound

Modification TypeOriginal Group/ScaffoldPotential ReplacementDesired Outcome
Bioisosteric ReplacementCarboxylic AcidTetrazoleImproved metabolic stability or cell permeability.
Bioisosteric ReplacementEthoxy GroupIsopropoxy or TrifluoromethoxyModulate lipophilicity and metabolic stability.
Bioisosteric ReplacementPhenyl RingPyridyl RingImprove solubility and pharmacokinetic properties. researchgate.net
Scaffold HoppingBiphenyl-acetic acidIndole-acetic acidDiscovery of a novel chemical series with potentially different intellectual property.

Design of Ligand-Target Conjugates for Investigating this compound Interactions

Ligand-target conjugates are molecules where a ligand is attached to another molecule, often a drug or a probe, to direct it to a specific biological target. nih.gov If this compound is found to have a specific protein target, it could be used as the "ligand" portion of such a conjugate.

For example, it could be conjugated to a cytotoxic agent to create a targeted chemotherapeutic. In this scenario, the this compound moiety would guide the cytotoxic payload to cells that express its target protein, potentially reducing off-target toxicity. The design of such conjugates requires careful consideration of the linker, which should be stable in circulation but cleavable at the target site to release the active payload.

Future Directions and Emerging Research Avenues for 3 Ethoxy Biphenyl 3 Yl Acetic Acid

Potential for (3'-Ethoxy-biphenyl-3-yl)-acetic acid as a Tool in Chemical Biology Research

Chemical probes are essential small molecules that facilitate the study of biological processes and the validation of new therapeutic targets. nih.govnih.gov this compound, with its distinct chemical architecture, could potentially be developed into a valuable chemical probe. The biphenyl (B1667301) scaffold offers a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate its biological activity and selectivity. rsc.org

The development of this compound as a chemical probe would involve systematic structure-activity relationship (SAR) studies. These studies would aim to identify modifications that enhance potency and selectivity for a specific biological target. Potent and selective small molecule modulators are powerful reagents for dissecting the function of proteins in a time- and dose-dependent manner, offering advantages over genetic approaches which can sometimes be slower and less reversible. elifesciences.org

Furthermore, once a specific target is identified and validated, derivatives of this compound could be synthesized with reporter tags, such as fluorescent dyes or biotin (B1667282), to enable visualization of the target protein within cells or tissues, or to facilitate pull-down experiments to identify protein interaction partners.

Exploration of Novel Target Classes for this compound

The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities. rsc.orgajgreenchem.com Derivatives of biphenyl have been shown to interact with a wide range of protein targets, including enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors. nih.govelsevierpure.comnih.gov Given this precedent, a key future direction for this compound research would be the systematic exploration of its potential biological targets.

Unbiased screening approaches, such as high-throughput screening (HTS) against large panels of recombinant proteins or in cell-based assays, could reveal unexpected biological activities. Phenotypic screening, where the effect of the compound is observed in a cellular or organismal model of disease without a preconceived target, could also uncover novel therapeutic applications. broadinstitute.org

Computational methods, such as inverse docking or target prediction algorithms, could be employed to generate hypotheses about potential protein targets based on the structure of this compound. scienceopen.commdpi.com These in silico predictions would then require experimental validation. For instance, recent studies have identified novel biphenyl derivatives as potent inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy and as degraders of the androgen receptor in prostate cancer, highlighting the potential for this chemical class to address challenging therapeutic targets. nih.govacs.org

Potential Target Classes for Biphenyl Derivatives Examples of Biological Activity
G Protein-Coupled Receptors (GPCRs)Antagonism of serotonin (B10506) and angiotensin receptors. nih.gov
Nuclear ReceptorsModulation of estrogen and androgen receptors. nih.gov
EnzymesInhibition of protein tyrosine phosphatase 1B. nih.gov
Protein-Protein InteractionsInhibition of the PD-1/PD-L1 interaction. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmdpi.com These technologies can be applied at various stages of the research pipeline for this compound.

In the early stages, generative AI models can be used to design novel analogs of this compound with improved predicted activity and pharmacokinetic properties. nih.govresearchgate.net These models learn from vast datasets of known bioactive molecules to generate new chemical structures with desired characteristics. mdpi.com Reinforcement learning can further optimize these generated molecules by iteratively refining their properties based on predicted biological activity. nih.gov

ML models can also be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.govmdpi.com This can significantly reduce the time and cost associated with preclinical development. Furthermore, AI can aid in identifying potential off-target effects, contributing to a better understanding of the compound's safety profile. mdpi.com

Challenges and Opportunities in the Academic Research of this compound

Academic research on a specific small molecule like this compound faces both challenges and unique opportunities. A significant challenge is the "translation gap" between basic scientific discoveries and the development of new therapies, often due to a lack of funding and expertise in drug development within academic settings. acs.orgnih.gov Overcoming this requires a multidisciplinary approach and strategic planning. nih.gov

However, academic labs are well-positioned to explore high-risk, innovative projects that may not be pursued in the pharmaceutical industry. nih.govunc.edu The investigation of novel biological targets and mechanisms of action for this compound aligns well with the exploratory nature of academic research. nih.gov

Opportunities for funding and collaboration are also emerging. Government initiatives and private foundations are increasingly supporting academic drug discovery efforts. addconsortium.orgbirmingham.ac.uk By generating robust preclinical data and identifying a clear therapeutic hypothesis, academic researchers can attract interest from industry partners for further development.

Challenges in Academic Drug Discovery Opportunities in Academic Drug Discovery
Limited funding for translational research. acs.orgAbility to pursue high-risk, innovative projects. nih.gov
Lack of expertise in drug development processes. acs.orgFocus on novel biological targets and mechanisms. nih.gov
Difficulty in bridging the "translation gap". birmingham.ac.ukAccess to diverse scientific expertise and technologies.
Intellectual property management.Potential for government and foundational funding. addconsortium.org

Collaborative Research Initiatives and Open Science in this compound Studies

Collaborative research models are becoming increasingly important in drug discovery. nih.govmrlcg.com Partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can provide the necessary expertise and resources to advance a project from the lab to the clinic. tandfonline.com For a molecule like this compound, a collaborative approach could involve an academic lab conducting the initial biological characterization, a CRO performing medicinal chemistry optimization, and a pharmaceutical partner guiding preclinical and clinical development.

Open science initiatives also offer a powerful avenue for accelerating research. elifesciences.org By sharing data, research tools, and chemical probes, the scientific community can collectively advance the understanding of a particular compound or biological target. nih.gov Donating a well-characterized probe based on the this compound scaffold to an open science platform could catalyze research in multiple laboratories and lead to new discoveries. elifesciences.org Initiatives like the Structural Genomics Consortium (SGC) have demonstrated the value of making high-quality chemical probes freely available to the research community. elifesciences.org

Q & A

Q. What are the common synthetic routes for (3'-Ethoxy-biphenyl-3-yl)-acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : A biphenyl core can be synthesized via palladium-catalyzed coupling between 3-ethoxyboronic acid and a brominated phenylacetic acid derivative. Optimize using Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in a 3:1 DME/H₂O solvent system at 80–100°C for 12–24 hours .
  • Ester Hydrolysis : Post-coupling, the acetyl group can be introduced via alkylation followed by hydrolysis. Use NaOH (2M) in THF/H₂O (4:1) under reflux for 6 hours. Monitor completion via TLC (silica gel, EtOAc/hexane 1:3) .
  • Key Considerations : Purify intermediates via column chromatography (SiO₂, gradient elution) and confirm regiochemistry using NOESY NMR .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Expect signals for the ethoxy group (δ 1.35–1.40 ppm for CH₃, δ 4.05–4.10 ppm for OCH₂) and biphenyl protons (δ 7.2–7.6 ppm). The acetic acid moiety shows a singlet at δ 3.65–3.75 ppm (CH₂) and a broad peak at δ 12–13 ppm (COOH) .
  • Mass Spectrometry : ESI-MS should display [M-H]⁻ at m/z 271.3 (C₁₆H₁₆O₃⁻). High-resolution MS (HRMS) with Q-TOF analyzers ensures molecular formula accuracy (error < 2 ppm) .
  • Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm; aim for ≥95% purity .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (0.1–0.5 mg/mL at 25°C). Test solubility via nephelometry in PBS (pH 7.4) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced Research Questions

Q. How can low yields in Suzuki cross-coupling steps be addressed during synthesis?

Methodological Answer:

  • Side Reactions : Competing homocoupling of boronic acids (evidenced by GC-MS) can be minimized by degassing solvents and using fresh Pd catalysts. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
  • Optimization : Screen Pd ligands (e.g., XPhos vs. SPhos) and bases (K₃PO₄ vs. Na₂CO₃). Use microwave-assisted synthesis (100 W, 120°C, 30 min) to reduce reaction time and byproducts .

Q. How to resolve discrepancies in biological activity data across in vitro assays?

Methodological Answer:

  • Assay Variability : Test solubility in assay buffers (e.g., DMEM vs. PBS) using dynamic light scattering (DLS). Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
  • Metabolic Interference : Include controls with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess off-target effects. Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What in silico strategies predict metabolic pathways and pharmacokinetics for this compound?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (predicted ~2.8), CYP450 metabolism, and BBB penetration. Molecular descriptors (TPSA = 55 Ų) suggest moderate oral bioavailability .
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or Meteor Nexus. Prioritize ethoxy group O-dealkylation and acetic acid glucuronidation as major pathways .

Data Contradictions and Mitigation Strategies

  • Contradiction : Conflicting LogP values from computational vs. experimental methods (e.g., shake-flask vs. HPLC-derived).
    Resolution : Validate experimentally via reversed-phase HPLC using a calibration curve of standard compounds with known LogP .
  • Contradiction : Variable IC₅₀ values in enzyme inhibition assays.
    Resolution : Standardize assay conditions (pH, ionic strength) and use a reference inhibitor (e.g., TCEP for thiol-sensitive assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.